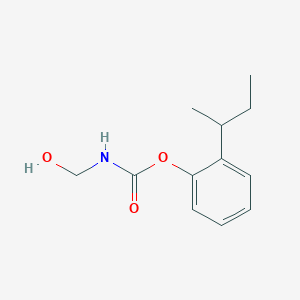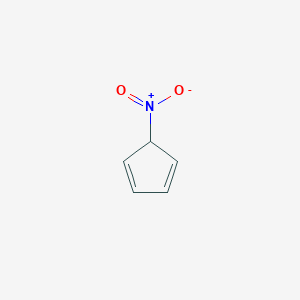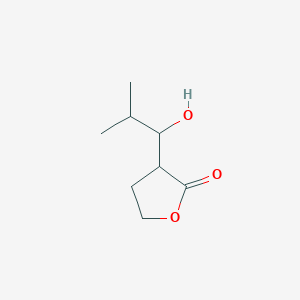
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-(Butan-2-yl)phenol with a carbamoyl chloride derivative in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates often involves the use of efficient and scalable methods. One-pot reactions, where multiple steps are combined into a single reaction vessel, are commonly employed. For example, the reaction of carbonylimidazolide with a nucleophile in water can produce carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex molecules and as a protecting group for amines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenobucarb: A carbamate insecticide with similar structural features.
Methyl carbamate: Another carbamate compound used in various applications.
Uniqueness
2-(Butan-2-yl)phenyl (hydroxymethyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming various derivatives .
Propriétés
Numéro CAS |
61073-18-5 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(2-butan-2-ylphenyl) N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-9(2)10-6-4-5-7-11(10)16-12(15)13-8-14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) |
Clé InChI |
MJBFTAFPVIRCOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1OC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)


![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)

